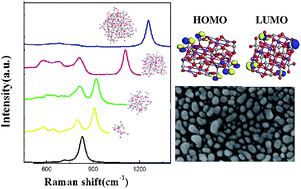Electronic, optical and vibrational features of BiVO4 nanostructures investigated by first-principles calculations
RSC Advances Pub Date: 2016-11-07 DOI: 10.1039/C6RA20605K
Abstract
Numerical models based on DFT and semi-empirical methods were developed on bulk and nano-sized BiVO4 semiconducting oxide. Two different approaches were implemented to calculate the electronic properties of the bulk BiVO4 crystal. One approach used the X-ray specified atomic positions with the defined lattice parameters involved in the monoclinic crystalline structure of BiVO4, for which geometry optimization was performed before the electronic properties calculations. The second approach considered the atomic positions of the scheelite structure, which was maintained frozen without any lattice rearrangement. The obtained data were considered as a guideline to choose appropriate methodology to calculate the physical properties of (BiVO4)n nanoparticles. A semi-empirical method with the PM6 parameterization was applied to calculate the electronic and vibrational properties of (BiVO4)n nanostructures versus their sizes. The quantum confinement effect was shown for the clusters through a blue-shift of the optical absorption bands compared to an infinite system. It was demonstrated that the optical and vibrational properties of the nanoparticles are determined by the internal atoms keeping their positions as in the crystalline structure and also that they feel surface reconstruction effects according to the environmental interactions. The above mentioned behaviors were analyzed (using UV-vis absorption, IR and Raman features), theoretically predicted and then compared with the experimental results. The performed analyses underlines the evolution of the electronic density of states and the optical absorption peculiarities between a bulk infinite system and nano-sized objects dedicated to realize visible-light-driven photocatalysts.

Recommended Literature
- [1] Contents list
- [2] Optimization of the process parameters for the fabrication of a polymer coated layered double hydroxide-methotrexate nanohybrid for the possible treatment of osteosarcoma†
- [3] Inside front cover
- [4] Back cover
- [5] Back cover
- [6] In vivo metal selectivity of metal-dependent biosynthesis of cobalt-type nitrile hydratase in Rhodococcus bacteria: a new look at the nitrile hydratase maturation mechanism?†
- [7] Polydopamine-wrapped carbon nanotubes to improve the corrosion barrier of polyurethane coating
- [8] Retraction: Formation of Fe3O4@MnO2 ball-in-ball hollow spheres as a high performance catalyst with enhanced catalytic performances
- [9] Dispersive liquid–liquid micro extraction of boron as tetrafluoroborate ion (BF4−) from natural waters, wastewater and seawater samples and determination using a micro-flow nebulizer in inductively coupled plasma-quadrupole mass spectrometry
- [10] Polarisability and dielectric constant of ionic crystals










